molecular formula C12H12O6 B15057853 2-(4-Hydroxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

2-(4-Hydroxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Cat. No.: B15057853
M. Wt: 252.22 g/mol
InChI Key: GCHAZABUIJYWGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Hydroxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a complex organic compound with significant interest in various scientific fields. This compound features a tetrahydrofuran ring, a hydroxy group, and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with a suitable dioxane derivative under acid-catalyzed conditions. The reaction is carried out at elevated temperatures, often around 75°C, for a few hours . The product is then purified through recrystallization from an ethanol-water mixture.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-NH₂) are employed for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Hydroxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydroxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is unique due to its tetrahydrofuran ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H12O6

Molecular Weight

252.22 g/mol

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C12H12O6/c1-17-9-4-6(2-3-8(9)13)11-7(12(15)16)5-10(14)18-11/h2-4,7,11,13H,5H2,1H3,(H,15,16)

InChI Key

GCHAZABUIJYWGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C(CC(=O)O2)C(=O)O)O

Origin of Product

United States

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